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Compound of Interest

Compound Name: Sulfo Cy5.5-maleimide

Cat. No.: B15552443

For Researchers, Scientists, and Drug Development Professionals

Sulfo Cy5.5-maleimide is a water-soluble, thiol-reactive fluorescent dye widely utilized in
biological research for the specific labeling of proteins, peptides, and other biomolecules. Its
application in the near-infrared (NIR) spectrum minimizes background autofluorescence from
biological samples, making it an invaluable tool for sensitive detection in various experimental
setups. This guide provides an in-depth overview of its properties, applications, and detailed
protocols for its use.

Core Properties and Applications

Sulfo Cy5.5-maleimide’s utility in research stems from its unique combination of a thiol-
reactive maleimide group and a highly fluorescent and photostable Sulfo Cy5.5 core. The
maleimide group specifically and efficiently reacts with free sulfhydryl groups (thiols) on
cysteine residues within proteins and peptides, forming a stable thioether bond. This reaction is
most efficient at a pH range of 6.5-7.5.[1]

The presence of sulfonate groups renders the dye highly water-soluble, which is advantageous
when working with sensitive proteins that may be denatured by organic co-solvents.[2] Its
fluorescence in the near-infrared range (excitation ~675 nm, emission ~694 nm) allows for
deep tissue penetration and a high signal-to-noise ratio, making it ideal for in-vivo imaging.[3]

Key applications include:
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e Fluorescence Microscopy: High-contrast imaging of cellular structures and protein
localization.[3]

o Flow Cytometry: Accurate cell sorting and analysis based on fluorescently labeled cell
surface or intracellular markers.[3]

 In-Vivo Imaging: Deep tissue imaging with minimal background interference.[3]

» Bioconjugation: Covalent labeling of antibodies, proteins, and nucleic acids for various
downstream applications.[3]

o FOrster Resonance Energy Transfer (FRET): Studying protein-protein interactions and
conformational changes.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of Sulfo Cy5.5-maleimide and
its conjugates, compiled from various sources.

Table 1: Spectral and Physical Properties of Sulfo Cy5.5-Maleimide

Property Value References
Excitation Maximum (Aex) ~675 nm [1]
Emission Maximum (Aem) ~694 nm [1]

Molar Extinction Coefficient (g) ~190,000 - 250,000 cm~—tM~1 [1][5]

Quantum Yield (®) ~0.2 [6]
Recommended Laser Line 633 nm, 647 nm, 650 nm [5]1[6]
Solubility Water, DMSO, DMF [1]
Storage Conditions -20°C, protected from light [1]

Table 2: Stability Profile
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Condition Stability References
pH Range (Conjugate) Stable from pH 4 to 10 [1]
Photostability Bright and photostable [1]

Experimental Protocols
Protein and Antibody Labeling with Sulfo Cy5.5-
Maleimide

This protocol outlines the steps for the covalent labeling of proteins or antibodies with Sulfo

Cy5.5-maleimide.
1. Preparation of Protein Solution:

» Dissolve the protein or antibody in a suitable amine-free buffer (e.g., PBS, HEPES) at a

concentration of 2-10 mg/mL.
e The optimal pH for the maleimide reaction is between 6.5 and 7.5.[1]
2. Reduction of Disulfide Bonds (if necessary):

e If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to
expose free thiol groups.

e Add a 10- to 20-fold molar excess of a reducing agent like TCEP (tris(2-
carboxyethyl)phosphine) to the protein solution.

¢ Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before
adding the dye.

 If using DTT (dithiothreitol), it must be removed by dialysis or a desalting column before
adding the maleimide dye.

3. Preparation of Dye Stock Solution:

 Allow the vial of Sulfo Cy5.5-maleimide to warm to room temperature before opening.
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Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure it
is fully dissolved. This stock solution should be used promptly.

. Conjugation Reaction:

Add a 10- to 20-fold molar excess of the Sulfo Cy5.5-maleimide stock solution to the
protein solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected
from light. Gentle stirring or rotation can facilitate the reaction.

. Purification of the Labeled Conjugate:

Separate the labeled protein from the unreacted dye using a desalting column (e.g.,
Sephadex G-25), dialysis, or spin filtration.[7]

Collect the fractions containing the labeled protein.

. Determination of Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the
excitation maximum of the dye (~675 nm).

The DOL can be calculated using the following formula: DOL = (A_max * €_protein) / ((A_280
- (A_max * CF)) * £_dye) Where:

[e]

A_max is the absorbance at the dye's excitation maximum.

o

A 280 is the absorbance at 280 nm.

[¢]

€_protein is the molar extinction coefficient of the protein at 280 nm.

[¢]

€_dye is the molar extinction coefficient of the dye at its A_max.

[e]

CF is the correction factor (A_280 of the dye / A_max of the dye).
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Fluorescence Microscopy with Sulfo Cy5.5-Labeled
Probes

1. Cell Seeding and Treatment:
Seed cells on coverslips or in imaging dishes and allow them to adhere.

Perform any necessary experimental treatments (e.g., drug stimulation, protein expression
induction).

. Staining with Labeled Antibody:
Fix and permeabilize the cells as required for the target protein (intracellular or surface).

Incubate the cells with the Sulfo Cy5.5-labeled primary or secondary antibody at the
optimized concentration for 1 hour at room temperature or overnight at 4°C, protected from
light.

Wash the cells three times with PBS to remove unbound antibody.

. Mounting and Imaging:
Mount the coverslips onto microscope slides using an appropriate mounting medium.
Image the cells using a confocal or wide-field fluorescence microscope equipped with:
o Excitation Source: A laser line close to 675 nm (e.g., 633 nm or 647 nm).[5]

o Emission Filter: A bandpass or longpass filter appropriate for capturing the emission peak
around 694 nm (e.g., 660-710 nm).

Flow Cytometry with Sulfo Cy5.5-Labeled Probes

1. Cell Preparation:

» Prepare a single-cell suspension from your sample (e.g., cell culture, blood, dissociated
tissue).
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o Adjust the cell concentration to approximately 1 x 10”6 cells/mL in a suitable buffer (e.g.,
FACS buffer containing PBS, FBS, and sodium azide).

2. Staining:

 Incubate the cells with the Sulfo Cy5.5-labeled antibody for 20-30 minutes at 4°C in the dark.
o Wash the cells twice with FACS buffer to remove excess antibody.

3. Data Acquisition:

e Acquire data on a flow cytometer equipped with a laser that can excite the Sulfo Cy5.5 dye
(e.g., ared laser at 633 nm or 640 nm).

o Detect the emitted fluorescence in a channel appropriate for Cy5.5, often designated as
PerCP-Cy5.5 or a similar channel with a bandpass filter around 695/40 nm.

o Ensure proper compensation is set up to account for any spectral overlap with other
fluorophores in a multicolor experiment.

Visualizations of Workflows and Pathways

Experimental Workflow for Protein Labeling and
Purification
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Caption: Workflow for labeling proteins with Sulfo Cy5.5-maleimide.

Signaling Pathway: Monitoring Protein-Protein
Interaction via FRET

This diagram illustrates a conceptual workflow for using Sulfo Cy5.5-maleimide in a Forster
Resonance Energy Transfer (FRET) experiment to study the interaction between two proteins,
Protein A and Protein B.
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Caption: FRET-based detection of protein-protein interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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